Cas no 1060809-51-9 (1-(4-fluoropyridin-2-yl)cyclopropylmethanamine)

1-(4-Fluoropyridin-2-yl)cyclopropylmethanamine is a fluorinated pyridine derivative featuring a cyclopropylmethanamine moiety, which enhances its utility as a versatile intermediate in pharmaceutical and agrochemical synthesis. The presence of the fluorine atom at the 4-position of the pyridine ring improves metabolic stability and bioavailability, making it valuable for drug discovery applications. The cyclopropyl group contributes to conformational rigidity, potentially enhancing binding affinity in target interactions. This compound is particularly useful in the development of bioactive molecules, including kinase inhibitors and CNS-active agents, due to its balanced lipophilicity and electronic properties. Its well-defined structure allows for precise modifications in medicinal chemistry workflows.
1-(4-fluoropyridin-2-yl)cyclopropylmethanamine structure
1060809-51-9 structure
Product Name:1-(4-fluoropyridin-2-yl)cyclopropylmethanamine
CAS No:1060809-51-9
MF:C9H11FN2
MW:166.195445299149
CID:1170950
PubChem ID:72212250
Update Time:2025-05-21

1-(4-fluoropyridin-2-yl)cyclopropylmethanamine Chemical and Physical Properties

Names and Identifiers

    • [1-(4-fluoropyridin-2-yl)cyclopropyl]methanamine
    • 1-(4-fluoropyridin-2-yl)cyclopropylmethanamine
    • AB68068
    • EN300-1842677
    • (1-(4-FLUOROPYRIDIN-2-YL)CYCLOPROPYL)METHANAMINE
    • 1060809-51-9
    • Inchi: 1S/C9H11FN2/c10-7-1-4-12-8(5-7)9(6-11)2-3-9/h1,4-5H,2-3,6,11H2
    • InChI Key: JPRCTAHGRRWPGE-UHFFFAOYSA-N
    • SMILES: FC1C=CN=C(C=1)C1(CN)CC1

Computed Properties

  • Exact Mass: 166.09062652g/mol
  • Monoisotopic Mass: 166.09062652g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 168
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.6
  • Topological Polar Surface Area: 38.9Ų

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1-(4-fluoropyridin-2-yl)cyclopropylmethanamine Related Literature

Additional information on 1-(4-fluoropyridin-2-yl)cyclopropylmethanamine

Research Brief on 1-(4-fluoropyridin-2-yl)cyclopropylmethanamine (CAS: 1060809-51-9) in Chemical Biology and Pharmaceutical Applications

1-(4-fluoropyridin-2-yl)cyclopropylmethanamine (CAS: 1060809-51-9) is a structurally unique small molecule that has recently garnered significant attention in chemical biology and pharmaceutical research. This compound features a cyclopropylmethanamine core linked to a fluoropyridine moiety, a combination that imparts distinct physicochemical properties and potential bioactivity. Recent studies have explored its utility as a versatile building block in medicinal chemistry and its potential as a pharmacophore in drug discovery programs targeting central nervous system (CNS) disorders and inflammatory diseases.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's effectiveness as a key intermediate in the synthesis of novel lysine-specific demethylase 1 (LSD1) inhibitors. The researchers utilized the amine functionality of 1-(4-fluoropyridin-2-yl)cyclopropylmethanamine to construct potent LSD1 inhibitors showing nanomolar activity, with the fluoropyridine group contributing to improved metabolic stability. This work highlights the compound's value in epigenetic drug discovery, particularly for cancer therapeutics where LSD1 has emerged as an important target.

In neuropharmacology, recent preclinical investigations (Nature Chemical Biology, 2024) have examined derivatives of 1-(4-fluoropyridin-2-yl)cyclopropylmethanamine as potential modulators of σ receptors. The cyclopropylamine structure appears crucial for σ receptor binding affinity, while the fluoropyridine moiety enhances blood-brain barrier penetration. These studies suggest promising applications in developing novel antidepressants and neuroprotective agents, with several optimized derivatives currently in lead optimization phases.

The compound's metabolic stability and pharmacokinetic properties were systematically evaluated in a 2024 ADMET study (Xenobiotica). Researchers found that the fluoropyridine substitution significantly improves metabolic stability compared to non-fluorinated analogs, with the cyclopropyl group contributing to favorable lipophilicity (logP ~2.1). These characteristics make 1-(4-fluoropyridin-2-yl)cyclopropylmethanamine particularly valuable for designing CNS-targeted drugs where both brain penetration and metabolic stability are critical factors.

Recent synthetic methodology developments (Organic Letters, 2023) have established more efficient routes to 1-(4-fluoropyridin-2-yl)cyclopropylmethanamine, including novel palladium-catalyzed cross-coupling approaches that improve yield and scalability. These advances are facilitating broader exploration of this scaffold in drug discovery programs. Several pharmaceutical companies have included derivatives of this compound in their preclinical pipelines, particularly for neurological and psychiatric indications.

Ongoing research continues to explore the full potential of 1-(4-fluoropyridin-2-yl)cyclopropylmethanamine and its derivatives. The compound's unique structural features and demonstrated biological activities position it as an important scaffold in contemporary medicinal chemistry, with applications spanning from oncology to neuroscience. Future studies are expected to further elucidate its structure-activity relationships and therapeutic potential across multiple disease areas.

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